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Executive Summary
N-(4-phenylbutyl)cyclohexanecarboxamide (C₁₇H₂₅NO) is a lipophilic amide structurally

characterized by a cyclohexyl "head" group and a phenylbutyl "tail" linked via a carboxamide

bond.[1][2][3] Structurally analogous to certain TRP channel modulators (e.g., simplified

capsaicinoids or cooling agents like WS-3) and synthetic lipid amides, this compound presents

specific formulation challenges due to its high lipophilicity and limited aqueous solubility.[1][2][3]

This guide details the molecular identity, calculated and predicted physicochemical parameters,

and standardized experimental protocols for validating these properties in a drug discovery

context.[1][2][3]

Chemical Identity & Structural Analysis[1][2][3][4][5]
[6]
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Nomenclature and Identification[1][3][7]
IUPAC Name:N-(4-phenylbutyl)cyclohexanecarboxamide[1][2][3]

Molecular Formula: C₁₇H₂₅NO[1][2][3]

Molecular Weight: 259.39 g/mol [1][2][3]

SMILES:C1CCCCC1C(=O)NCCCC2=CC=CC=C2

Structural Class: Fatty Acid Amide (Synthetic Analog); Carboxamide.[1][2][3]

Structural Components
The molecule consists of three distinct domains that dictate its physicochemical behavior:

Cyclohexyl Ring (Lipophilic Head): Adds bulk and lipophilicity (LogP contribution ~ +2.5),

increasing metabolic stability compared to linear alkyl chains.[1][2][3]

Carboxamide Linker (Polar Core): The primary site for hydrogen bonding (1 Donor, 1

Acceptor).[1][2][3] It provides a dipole moment but is flanked by hydrophobic domains.[1][3]

Phenylbutyl Chain (Lipophilic Tail): A flexible 4-carbon linker ending in an aromatic ring,

facilitating π-π stacking interactions and hydrophobic binding pockets.[1][2][3]

Physicochemical Property Profile
The following data summarizes the core physicochemical parameters. Where experimental

values are class-dependent, high-confidence predictive models (ClogP, PSA) are utilized.[1][2]

[3]
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Property Value (Predicted/Calc)
Implications for Drug
Development

Molecular Weight 259.39 Da
Optimal for oral bioavailability

(<500 Da).[1][2][3]

LogP (Lipophilicity) 4.8 ± 0.3

Highly lipophilic.[1][2][3] Likely

Class II (Low Solubility, High

Permeability) in BCS.[1][2][3]

LogD (pH 7.4) ~4.8
Neutral molecule; lipophilicity

is pH-independent.[1][2][3]

Topological PSA 29.1 Å²

Excellent membrane

permeability (PSA < 140 Å²).[1]

[2][3] High BBB penetration

potential.[1][2][3]

H-Bond Donors 1 (NH)
Favorable for membrane

crossing.[1][2][3]

H-Bond Acceptors 1 (C=O)
Minimal energetic penalty for

desolvation.[1][2][3]

Aqueous Solubility < 1 µg/mL (Predicted)

Critical Issue. Requires

solubility-enhancing

formulation (SEDDS,

nanoparticles).[1][2][3]

pKa > 15 (Amide H)
Non-ionizable at physiological

pH.[1][2][3]

Rotatable Bonds 6

Moderate flexibility; may incur

entropy penalty upon binding.

[1][3]

Solubility & Formulation Insight
Due to the high LogP (>4) and lack of ionizable groups at physiological pH, N-(4-
phenylbutyl)cyclohexanecarboxamide is effectively insoluble in water.[1][2][3]
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Solvents of Choice: DMSO (>20 mg/mL), Ethanol, PEG-400.[1][2][3]

Formulation Strategy: For biological assays, stock solutions should be prepared in DMSO

and diluted into media containing a carrier (e.g., 0.5% Methylcellulose or cyclodextrins) to

prevent precipitation.[1][2][3]

Experimental Protocols (Self-Validating Systems)
To validate the physicochemical properties in a laboratory setting, the following protocols are

recommended. These workflows are designed to ensure data integrity and reproducibility.[1][3]

Protocol A: Kinetic Solubility Assay (High-Throughput)
Objective: Determine the "kinetic" solubility limit in PBS (pH 7.[1][2][3]4) to guide biological

dosing.

Materials:

10 mM Stock solution of N-(4-phenylbutyl)cyclohexanecarboxamide in DMSO.

PBS Buffer (pH 7.4).[1][2][3]

96-well filter plate (0.45 µm).[1][2][3]

Methodology:

Spike: Dispense 10 mM DMSO stock into PBS to achieve target concentrations (e.g., 1, 10,

50, 100 µM) in a final volume of 200 µL. Final DMSO concentration must be <1%.[1][3]

Equilibrate: Shake at 500 rpm for 24 hours at 25°C.

Filter: Vacuum filter using the 0.45 µm filter plate to remove precipitate.

Quantify: Analyze filtrate via LC-MS/MS or HPLC-UV against a standard curve prepared in

50:50 Acetonitrile:Water.

Validation: If the measured concentration < nominal concentration, the compound has

precipitated.[1][2][3] The solubility limit is the maximum concentration retained in the filtrate.
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[1][2][3]

Protocol B: Lipophilicity (LogD) Determination via
Shake-Flask
Objective: Measure the distribution coefficient between Octanol and PBS.[1][2][3]

Methodology:

Phase Preparation: Pre-saturate 1-Octanol with PBS and PBS with 1-Octanol for 24 hours.

Dissolution: Dissolve test compound in the pre-saturated Octanol phase (Target: 100 µM).

Partitioning: Mix equal volumes (1 mL) of drug-containing Octanol and drug-free PBS in a

glass vial.

Equilibration: Rotate for 1 hour; centrifuge at 3000g for 10 mins to separate phases.

Analysis: Sample both phases. Analyze via HPLC.

Calculation:

.

Visualization: Physicochemical Characterization
Workflow
The following diagram illustrates the decision tree for characterizing this lipophilic amide,

ensuring that solubility issues are identified before biological testing.
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Compound Synthesis:
N-(4-phenylbutyl)cyclohexanecarboxamide

In Silico Prediction
(LogP ~4.8, PSA 29 Å²)

Kinetic Solubility Assay
(PBS pH 7.4, 1% DMSO)

 Guide Range

Soluble (>10 µM)

 Pass

Insoluble (<1 µM)

 Fail

LogD Determination
(Shake Flask Method)

 Validation

Biological Screening
(TRP Channel / CNS Target)

Formulation Strategy:
Use SEDDS / Cyclodextrins

 Required

Click to download full resolution via product page

Caption: Workflow for physicochemical validation, prioritizing solubility assessment to prevent

false negatives in biological assays.

Biological & ADME Implications[1][2][3]
Blood-Brain Barrier (BBB) Permeability
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With a LogP of ~4.8 and a PSA of 29 Å², N-(4-phenylbutyl)cyclohexanecarboxamide is

predicted to be highly BBB-permeable.[1][2][3]

Mechanism: Passive diffusion.[1][3]

Risk: High lipophilicity increases the risk of non-specific binding to brain tissue lipids,

potentially reducing the free fraction (ngcontent-ng-c1352109670="" _nghost-ng-

c1270319359="" class="inline ng-star-inserted">

) available for target engagement.[1][2]

Metabolic Stability
The cyclohexyl ring is generally resistant to rapid metabolism, but the phenylbutyl chain is

susceptible to:

Benzylic hydroxylation: Oxidation at the carbon adjacent to the phenyl ring (CYP450

mediated).[1][2][3]

Amide hydrolysis: While cyclohexanecarboxamides are sterically hindered, amidases may

eventually cleave the amide bond, releasing 4-phenylbutylamine and cyclohexanecarboxylic

acid.[1][2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Physicochemical Profiling of N-(4-
phenylbutyl)cyclohexanecarboxamide: A Technical Guide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b329573/docs#physicochemical-
profiling-of-n-4-phenylbutyl-cyclohexanecarboxamide-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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